L-Histidinol dihydrochloride
Overview
Description
L-Histidinol dihydrochloride is a derivative of the essential amino acid histidine. It is a white, crystalline powder that is soluble in water and has a molecular weight of 319.90 g/mol. L-Histidinol dihydrochloride is used as a reagent in organic synthesis and as a biochemical research tool. It has been used in laboratory studies for its ability to modulate the activity of enzymes and other proteins, and for its potential as a therapeutic agent.
Scientific research applications
Protein Synthesis and Cellular Function: L-Histidinol dihydrochloride can affect protein synthesis in vivo, as shown by its impact on disaggregating mouse liver polysomes into monosomes, suggesting potential applications in studying ribosome function and protein synthesis mechanisms (Hayes et al., 1975).
Enzymatic Studies: The compound is involved in the study of histidinol dehydrogenase, an enzyme crucial in the histidine biosynthesis pathway, providing insights into plant and microbial enzyme structure and function (Nagai et al., 1991).
Cancer Research: L-Histidinol dihydrochloride has been used in therapeutic studies combined with various antitumor agents, providing insights into its potential as a therapeutic agent or a combination treatment in cancer research (Zaharko et al., 1992).
Genetic and Cellular Research: Research has shown that mutations in certain genes allow cells to take up histidinol, providing valuable insights into genetic mutations and ion transport in organisms like Saccharomyces cerevisiae (Gaber et al., 1990).
Biochemical Characterization: Studies have focused on the biochemical characterization of histidinol dehydrogenase, an enzyme linked to L-Histidinol, and its inhibition, which is pivotal in understanding bacterial survival and the development of potential antibacterial agents (Lunardi et al., 2016).
Chemotherapy Enhancement: L-Histidinol dihydrochloride has been studied for its potential to enhance the efficacy of anticancer drugs, suggesting a novel approach to chemotherapy (Warrington, 1986).
Drug Development: Research into the structural basis of L-histidinol dehydrogenase mutants has provided insights for the rational design of new anti-Brucella agents, indicating its importance in drug development (D'Ambrosio et al., 2014).
Antibacterial Agent Development: Studies on isoindole derivatives as histidinol dehydrogenase inhibitors suggest potential applications in developing novel antibacterial agents (Davood et al., 2008).
properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCAFNBBXRWXQA-XRIGFGBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880030 | |
Record name | L-Histidinol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidinol dihydrochloride | |
CAS RN |
1596-64-1 | |
Record name | Imidazole-4-propanol, beta-amino-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Histidinol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-β-amino-1H-imidazole-4-propanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.